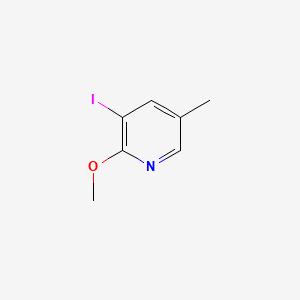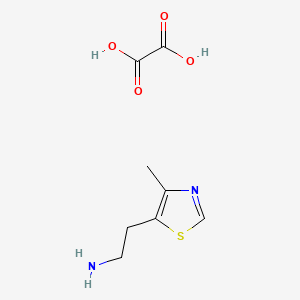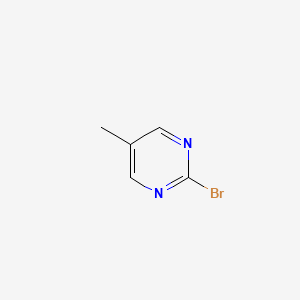![molecular formula C26H28FN B598334 trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 178628-30-3](/img/structure/B598334.png)
trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as FPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azobenzene-based photochromic compounds, which can undergo reversible photoisomerization upon exposure to light. FPEB has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable tool for studying the function of this receptor in various physiological and pathological conditions.
作用機序
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile binds to the allosteric site of mGluR5, causing a conformational change in the receptor that enhances its activity. This results in increased signaling through the mGluR5 pathway, leading to downstream effects such as increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have potential therapeutic effects in neurological disorders such as autism spectrum disorder and fragile X syndrome.
実験室実験の利点と制限
One of the main advantages of using trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in lab experiments is its high affinity for mGluR5, making it a valuable tool for studying the function of this receptor. However, one limitation is that this compound can undergo reversible photoisomerization upon exposure to light, which can complicate experiments that require long-term exposure to the compound.
将来の方向性
There are several future directions for the use of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in scientific research. One potential application is the development of new therapeutics for neurological disorders that target mGluR5. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity, learning, and memory. Finally, new photochromic compounds with improved properties, such as increased stability and higher affinity for mGluR5, could be developed based on the structure of this compound.
合成法
The synthesis of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for this compound synthesis are commercially available and include 4-(4-pentylcyclohexyl)benzene-1,3-diol, 4-ethynylbenzonitrile, and 2,3,5,6-tetrafluoro-4-iodoanisole. The intermediate compounds are prepared through several chemical reactions, including the Sonogashira coupling, Suzuki coupling, and reduction reactions. The final coupling reaction involves the use of a palladium catalyst to couple the intermediate compounds, resulting in the formation of this compound.
科学的研究の応用
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively used in scientific research to study the function of mGluR5 in various physiological and pathological conditions. This receptor is involved in several processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, fragile X syndrome, and addiction. This compound has been shown to modulate the activity of mGluR5, making it a valuable tool for studying the role of this receptor in these disorders.
特性
IUPAC Name |
2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDLWUVPTUOTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)











